![molecular formula C8H10N4 B024987 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 19848-79-4](/img/structure/B24987.png)
3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine, also known as TMTP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug development. TMTP is a pyrazine derivative that contains a triazole ring, which makes it a valuable scaffold for the synthesis of novel compounds with potential biological activity.
Mecanismo De Acción
The mechanism of action of 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and receptors in the body. For example, 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which is beneficial for the treatment of Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase, 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine has been shown to inhibit the activity of other enzymes, such as xanthine oxidase and tyrosinase. It has also been shown to have antioxidant and anti-inflammatory activity, which may be beneficial for the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine in lab experiments is its versatility as a scaffold for the synthesis of new compounds. Its triazole ring allows for the introduction of a variety of functional groups, which can be used to modify its biological activity. However, one limitation of using 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine. One area of focus is the synthesis of new compounds based on the 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine scaffold, with the goal of identifying novel antimicrobial, anti-inflammatory, and neuroprotective agents. Another area of focus is the elucidation of the mechanism of action of 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine and its derivatives, which could lead to a better understanding of their biological activity. Finally, there is a need for further studies on the pharmacokinetics and toxicity of 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine and its derivatives, in order to determine their potential as therapeutic agents.
Métodos De Síntesis
3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine can be synthesized through a multistep process that involves the reaction of 3,5-dimethylpyrazine-2-carboxylic acid with hydrazine hydrate and sodium nitrite. The resulting intermediate is then treated with trimethylorthoformate and hydrochloric acid to yield 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine.
Aplicaciones Científicas De Investigación
3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine has been extensively studied for its potential applications in drug development. It has been shown to have antibacterial, antifungal, and antiviral activity, making it a promising scaffold for the synthesis of new antimicrobial agents. Additionally, 3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine has been investigated for its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
19848-79-4 |
|---|---|
Nombre del producto |
3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine |
Fórmula molecular |
C8H10N4 |
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
3,5,8-trimethyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C8H10N4/c1-5-4-9-6(2)8-11-10-7(3)12(5)8/h4H,1-3H3 |
Clave InChI |
ULDJCCFAPSOGGD-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C2=NN=C(N12)C)C |
SMILES canónico |
CC1=CN=C(C2=NN=C(N12)C)C |
Sinónimos |
3,5,8-Trimethyl-1,2,4-triazolo[4,3-a]pyrazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



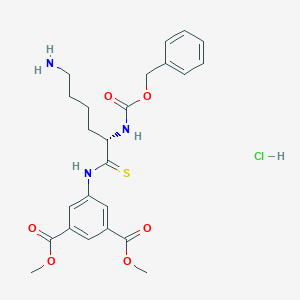
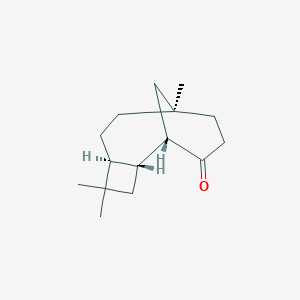


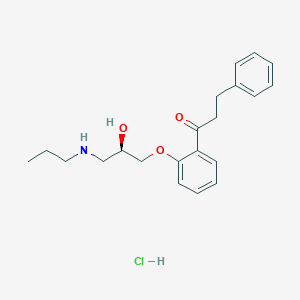
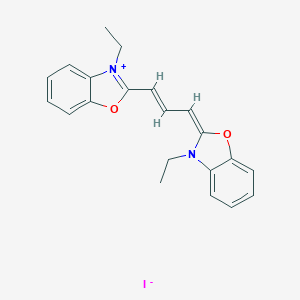
![2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B24914.png)
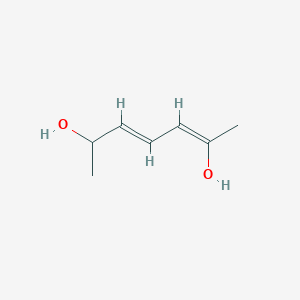
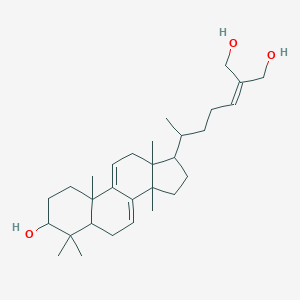
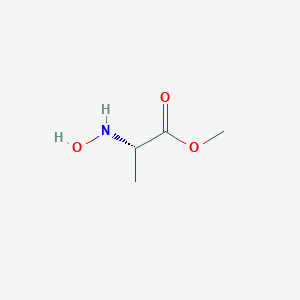
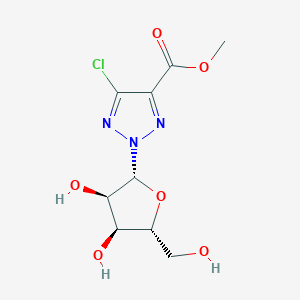

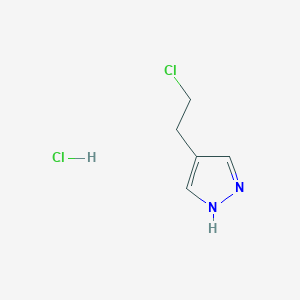
![Furo[2,3-b]pyridine-2-carbonitrile](/img/structure/B24931.png)